molecular formula C11H16ClN B1642006 (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride CAS No. 80096-57-7

(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride

Cat. No. B1642006
CAS RN: 80096-57-7
M. Wt: 197.7 g/mol
InChI Key: GIRBHZUXYMPUEY-UHFFFAOYSA-N
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Description

“(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It has a molecular weight of 197.70 g/mol . The compound is also known by other names such as “(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride” and "C- (1,2,3,4-Tetrahydro-naphthalen-1-yl)-methylamine hydrochloride" .


Molecular Structure Analysis

The InChI code for “(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride” is 1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8,12H2;1H . This code represents the molecular structure of the compound. The compound has a complex structure with a tetrahydronaphthalen-1-yl group attached to a methanamine group .


Physical And Chemical Properties Analysis

“(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride” has a molecular weight of 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass is 197.0971272 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Improved Industrial Synthesis of Antidepressants

A novel industrial synthesis of sertraline hydrochloride, a potent antidepressant, utilizes an intermediate structurally related to "(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride". This process is advantageous due to its simplicity, environmental friendliness, and the high purity of the resulting pharmaceutical ingredient (Vukics et al., 2002).

Oxidation Reactions and Molecular Structures

The condensation of 3,4-dihydronaphthalen-1(2H)-one with methylamine and formaldehyde in acidic conditions yields derivatives of "(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride". These derivatives are further explored for their oxidation reactions, molecular structure, and potential applications in synthesis and material science (Malkova et al., 2014).

Chemoenzymatic Synthesis for Receptor Agonists

Chemoenzymatic protocols have been developed for synthesizing "(2R)-2-amino-1,2,3,4-tetrahydronaphthalenes", serving as precursors to 5-hydroxytryptamine receptor agonists. This approach highlights the compound's role in medicinal chemistry, particularly in the synthesis of molecules with neurological activity (Orsini et al., 2002).

5-HT7 Receptor Agents Study

Research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides demonstrates the compound's significance in studying the affinity and selectivity for serotonin (5-HT) receptors. This work is crucial for developing new therapeutic agents targeting the central nervous system (Leopoldo et al., 2004).

Exploration of Fuel Surrogates

The compound has been investigated in the context of its autoignition properties at intermediate-to-high temperatures, emphasizing its potential as a component in transportation fuel surrogates. This study is pivotal for understanding combustion mechanisms and developing more efficient fuels (Raza et al., 2020).

Synthesis and Dopaminergic Activity Study

Research into the synthesis and dopaminergic activity of derivatives, including the examination of emesis production and stereotyped behavior in animal models, underscores the compound's importance in neuropharmacology and the development of treatments for disorders involving dopamine system dysfunction (Mcdermed et al., 1976).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRBHZUXYMPUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride

CAS RN

80096-57-7
Record name 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80096-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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